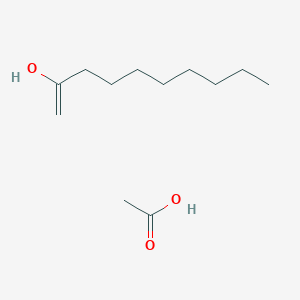

Acetic acid;dec-1-en-2-ol

Description

Structural Context within Unsaturated Alkenyl Acetates and Stereochemical Considerations

Unsaturated alkenyl acetates are a class of organic compounds characterized by a hydrocarbon chain containing at least one carbon-carbon double bond and an acetate (B1210297) functional group. The general structure is R-O-C(O)CH₃, where R is an alkenyl group. Dec-1-en-2-yl acetate fits within this class, with a specific arrangement of its functional groups that invites detailed stereochemical analysis.

The molecular formula for decenyl acetate is C₁₂H₂₂O₂. nist.gov The position of the double bond and the acetate group can vary, leading to numerous structural isomers. For instance, the double bond can be located at any position from C-1 to C-9, and the acetate group can be attached to any of the ten carbon atoms, creating a large family of isomeric compounds with potentially distinct chemical and physical properties.

Table 1: Examples of Decenyl Acetate Isomers

| Isomer Name | Position of Double Bond | Position of Acetate Group |

|---|---|---|

| Dec-1-en-2-yl acetate | C1-C2 | C2 |

| (E)-2-Decen-1-yl acetate | C2-C3 | C1 |

| (Z)-3-Decen-1-yl acetate | C3-C4 | C1 |

| (Z)-5-Decenyl acetate | C5-C6 | C1 |

| (Z)-7-Decen-1-yl acetate | C7-C8 | C1 |

Stereochemically, dec-1-en-2-yl acetate is particularly interesting. The presence of a double bond introduces the possibility of geometric isomerism (cis/trans or E/Z), although in the case of a terminal double bond (at the C-1 position), this is not a factor. However, the carbon atom to which the acetate group is attached (C-2) is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a vinyl group (-CH=CH₂), an octyl group (-(CH₂)₇CH₃), and the acetate group (-OC(O)CH₃). Consequently, dec-1-en-2-yl acetate can exist as a pair of enantiomers: (R)-dec-1-en-2-yl acetate and (S)-dec-1-en-2-yl acetate. This chirality is a critical consideration, as the biological activity of such molecules, particularly in systems involving chiral receptors, is often highly dependent on their stereochemistry. nih.gov The broader concept of isomerism is fundamental in organic chemistry, with different isomers often exhibiting distinct physical and chemical properties. numberanalytics.com

Academic Significance and Interdisciplinary Research Domains

While direct academic research on dec-1-en-2-yl acetate is limited, the broader class of unsaturated alkenyl acetates holds significant importance across various scientific disciplines. The primary area of interest is in chemical ecology, specifically as insect sex pheromones. researchgate.netscielo.br Many lepidopteran species, including agricultural pests like the turnip moth (Agrotis segetum), use specific isomers of decenyl and dodecenyl acetates for chemical communication to attract mates. researchgate.netlu.senih.gov For example, (Z)-5-decenyl acetate is a known sex pheromone component of the turnip moth. researchgate.net The precise isomeric composition and stereochemistry of these pheromone blends are crucial for species-specific recognition, and research in this area informs the development of environmentally benign pest management strategies such as mating disruption and mass trapping. scielo.br

In the field of organic synthesis, alkenyl acetates are recognized as versatile and accessible building blocks. dicp.ac.cn They are readily prepared from carbonyl compounds and serve as stable, easy-to-handle electrophiles in cross-coupling reactions. dicp.ac.cnnih.gov Recent advancements in catalysis have demonstrated the utility of nickel-catalyzed reductive coupling reactions of alkenyl acetates with alkyl bromides, providing efficient routes to complex aliphatic alkenes. nih.gov These synthetic methodologies are valuable for constructing diverse molecular architectures, including those found in biologically active natural products.

Furthermore, some alkenyl acetates have been identified as components of essential oils in medicinal and edible plants. For instance, (E)-2-decenyl acetate is a major constituent of the essential oil from the rhizome of Alpinia coriandriodora (sweet ginger), which has shown potential antimicrobial and anti-enzymatic properties. frontiersin.org This highlights a potential role for these compounds in food science and natural product chemistry. The study of how isomerism affects the properties of materials is also a growing field, suggesting that different isomers of decenyl acetate could have unique applications in materials science. numberanalytics.com

Historical Perspectives on Related Chemical Entities in Scientific Literature

The scientific journey into the world of alkenyl acetates is deeply intertwined with the history of pheromone chemistry. The field was revolutionized in the late 1950s with the identification of bombykol, an unsaturated alcohol, as the sex pheromone of the silk moth Bombyx mori. scielo.br This landmark discovery opened the door to the investigation of chemical communication in insects and spurred the identification of countless other pheromones, many of which were found to be unsaturated acetates.

Throughout the latter half of the 20th century, researchers dedicated significant effort to identifying, synthesizing, and evaluating the biological activity of these compounds. Early work often involved the painstaking extraction of minute quantities of pheromones from insects, followed by structural elucidation using the analytical techniques of the time. The development of synthetic methods to produce these compounds in the laboratory was a critical advancement. The Wittig reaction, for example, became a key tool for the stereoselective synthesis of the Z- and E-isomers of alkenyl acetates, allowing for the production of specific pheromone components for field testing and agricultural use. researchgate.net

The study of the turnip moth, Agrotis segetum, provides a case in point, with numerous studies over the years identifying a complex blend of acetates, including (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and decyl acetate, as key components of its sex pheromone. lu.senih.gov Similarly, extensive research has been conducted on the sex pheromone of the European grapevine moth, Lobesia botrana, which utilizes a blend of dodecadienyl acetates. researchgate.net These historical efforts have not only provided valuable tools for pest management but have also laid the foundation for our current understanding of structure-activity relationships and the evolution of chemical signaling in the natural world. More recently, the focus has shifted to developing more efficient and environmentally friendly synthetic routes and exploring the use of these compounds in new applications beyond pest control. dicp.ac.cn

Data Tables

Table 2: Physicochemical Properties of Representative Decenyl Acetate Isomers

| Property | (E)-2-Decenyl acetate | (Z)-7-Decen-1-yl acetate | 9-Decenyl acetate |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₂O₂ nist.gov | C₁₂H₂₂O₂ nist.gov | C₁₂H₂₂O₂ nih.gov |

| Molecular Weight | 198.30 g/mol nist.gov | 198.30 g/mol nist.gov | 198.30 g/mol |

| CAS Number | 2497-23-6 nist.gov | 13857-03-9 nist.gov | 50797-33-6 |

| Appearance | Colorless clear liquid (est.) thegoodscentscompany.com | - | - |

| Boiling Point | 75.0 °C @ 2.00 mm Hg thegoodscentscompany.com | - | - |

| Flash Point | 104.44 °C thegoodscentscompany.com | - | - |

| Density | - | - | - |

| Solubility in Water | 5.496 mg/L @ 25 °C (est.) thegoodscentscompany.com | - | - |

| IUPAC Name | (E)-dec-2-en-1-yl acetate nist.gov | (Z)-dec-7-en-1-yl acetate | dec-9-en-1-yl acetate nih.gov |

Note: Data is provided for specific, well-documented isomers as representative examples due to the limited availability of data for dec-1-en-2-yl acetate.

Structure

3D Structure of Parent

Properties

CAS No. |

105906-10-3 |

|---|---|

Molecular Formula |

C12H24O3 |

Molecular Weight |

216.32 g/mol |

IUPAC Name |

acetic acid;dec-1-en-2-ol |

InChI |

InChI=1S/C10H20O.C2H4O2/c1-3-4-5-6-7-8-9-10(2)11;1-2(3)4/h11H,2-9H2,1H3;1H3,(H,3,4) |

InChI Key |

SSYNNGYXNYAVAH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=C)O.CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies for Dec 1 En 2 Yl Acetate and Its Isomers

Directed Esterification and Acetylation Techniques

Direct esterification and acetylation are fundamental methods for the synthesis of esters. However, the presence of an alkene functionality in the alcohol substrate, such as dec-1-en-2-ol, requires careful optimization of reaction conditions and catalyst systems to avoid side reactions and achieve high selectivity.

Optimization of Catalyst Systems for Alkene-Containing Alcohols

The esterification of alcohols containing double bonds can be challenging due to the potential for acid-catalyzed isomerization or polymerization of the alkene. Traditional acid catalysts like sulfuric acid, while effective for simple alcohols, can lead to undesired side products with unsaturated substrates. uctm.edu Therefore, the development of milder and more selective catalyst systems is crucial.

Recent research has focused on the use of solid acid catalysts and Lewis acids to promote the esterification of unsaturated fatty acids, which share structural similarities with the target alcohol. For instance, in the synthesis of biolubricants from unsaturated palm fatty acid distillate, sulfuric acid was used as a catalyst at elevated temperatures, with optimization of reaction parameters to maximize the yield of the desired polyol ester. The use of p-toluenesulfonic acid has also been investigated for the esterification of oleic acid with trimethylolpropane, with studies focusing on the optimal temperature and catalyst concentration to achieve high conversion rates. uctm.edu These studies highlight the importance of catalyst selection and reaction condition optimization in achieving high yields for the esterification of unsaturated substrates.

For the direct acetylation of alkene-containing alcohols, milder reagents and catalysts are often preferred. While acetic anhydride (B1165640) can be used without a catalyst under certain conditions, the reaction often requires heating, which can be detrimental to sensitive substrates. nih.gov The use of milder acylating agents or catalysts that operate under neutral conditions can be advantageous.

| Catalyst System | Substrate(s) | Key Findings |

| Sulfuric Acid | Unsaturated Palm Fatty Acid Distillate and Trimethylolpropane | Optimal conditions of 150 °C for 6 hours with 5% H2SO4 resulted in a 96.0% yield of the polyol ester. |

| p-Toluenesulfonic Acid | Oleic Acid and Trimethylolpropane | Optimal temperature range for the synthesis of TMP esters was found to be between 105°C and 120°C. uctm.edu |

Stereocontrol in Classical Organic Synthesis Approaches

Achieving stereocontrol in the synthesis of chiral allylic esters is a significant challenge in organic synthesis. The development of catalytic asymmetric methods has provided powerful tools to access these valuable molecules with high enantiomeric purity.

One notable approach involves the use of chiral palladium(II) catalysts for the enantioselective SN2′ substitution of allylic trichloroacetimidates with carboxylic acids. organic-chemistry.orgnih.gov This method allows for the synthesis of branched allylic esters from prochiral (Z)-2-alkene-1-ols with high yields and excellent enantioselectivities (86-99% ee). organic-chemistry.org The reaction proceeds at or slightly above room temperature with low catalyst loadings. organic-chemistry.org This strategy is highly versatile and tolerates a wide range of carboxylic acids, making it a powerful tool for the synthesis of chiral allylic acetates. organic-chemistry.org

Another strategy for the stereoselective synthesis of allylic alcohols, which are precursors to the target acetates, involves substrate control in asymmetric lithiation reactions. researchgate.netnih.gov This method has been shown to produce allylic alcohols with high diastereoselectivity, providing a valuable alternative to other established methods. researchgate.netnih.gov The resulting chiral allylic alcohols can then be acetylated to the corresponding esters, preserving the stereochemistry.

| Method | Catalyst/Reagent | Substrate | Key Outcome |

| Catalytic Asymmetric Allylic Esterification | Chiral Palladium(II) Catalyst | Prochiral (Z)-2-alkene-1-ols and Carboxylic Acids | High yields (60-98%) and excellent enantiomeric purities (86-99% ee) of branched allylic esters. organic-chemistry.org |

| Asymmetric Lithiation | s-BuLi/TMEDA | Chiral acetonide-protected polyketide fragments | High yields and diastereoselectivities of allylic alcohols. researchgate.netnih.gov |

Olefin Metathesis as a Route to Unsaturated Acetates

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. organic-chemistry.orgsigmaaldrich.com Cross-metathesis (CM) is particularly useful for the synthesis of unsaturated acetates, as it allows for the coupling of two different olefin partners to construct the desired carbon skeleton with control over the double bond geometry.

Cross-Metathesis with Functionalized Olefins for Chain Elongation

Cross-metathesis provides a direct route for chain elongation and the introduction of functional groups. In the context of synthesizing dec-1-en-2-yl acetate (B1210297), a shorter chain allylic acetate could be coupled with a terminal olefin to achieve the desired chain length. For instance, the cross-metathesis of an allylic acetate with an alkene can lead to the formation of a longer-chain unsaturated acetate.

The success of cross-metathesis reactions often depends on the choice of catalyst and the relative reactivity of the olefin partners. organic-chemistry.org Second-generation Grubbs catalysts are often employed for their high activity and functional group tolerance. organic-chemistry.org The cross-metathesis of renewable unsaturated fatty acid methyl esters with eugenol has been demonstrated to proceed with high conversion and selectivity using a Grubbs second-generation catalyst. acs.org Similarly, the cross-metathesis of vinyl C-glycosides with various terminal alkenes has been studied, highlighting the potential for chain elongation of functionalized molecules. nih.gov

Catalytic Systems for Geometric Isomer Selectivity

A key challenge in olefin metathesis is controlling the geometry of the newly formed double bond. The development of catalysts that selectively produce either the (E)- or (Z)-isomer is a major area of research.

For the synthesis of (Z)-allylic acetates, ruthenium-based metathesis catalysts containing a chelating N-heterocyclic carbene (NHC) ligand have shown excellent Z-selectivity. rsc.orgnih.govrsc.orgscispace.com These catalysts have been successfully employed in the Z-selective cross-metathesis of allylic-substituted olefins with high stereoselectivity (typically >95%) and good yields. rsc.orgnih.govrsc.orgscispace.com A ruthenium-disulfide complex has also been reported for the Z-selective cross-metathesis of allylic alcohols. thieme-connect.com

On the other hand, molybdenum-based catalysts have been developed for E-selective olefin metathesis. The tuning of anionic ligands in molybdenum oxo alkylidene complexes has been shown to significantly influence their catalytic performance in the metathesis of both terminal and internal olefins. ethz.ch Molybdenum monoaryloxide chloride (MAC) complexes have also been shown to furnish (Z)-isomers of trifluoromethyl-substituted alkenes through cross-metathesis. nih.govnih.gov

| Catalyst Type | Key Feature | Selectivity |

| Ruthenium-based with chelating NHC ligand | Enhanced steric hindrance around the metal center | High Z-selectivity (>95%) for allylic-substituted olefins. rsc.orgnih.govrsc.orgscispace.com |

| Ruthenium-disulfide complex | Specific ligand design | High Z-selectivity for allylic alcohols. thieme-connect.com |

| Molybdenum oxo alkylidene with tuned anionic ligands | Electronic and steric tuning | Influences E/Z selectivity in metathesis of terminal and internal olefins. ethz.ch |

| Molybdenum monoaryloxide chloride (MAC) | Specific ligand environment | High Z-selectivity for trifluoromethyl-substituted alkenes. nih.govnih.gov |

Chemoenzymatic Approaches and Biocatalysis

Chemoenzymatic synthesis and biocatalysis offer attractive alternatives to traditional chemical methods, often providing high selectivity under mild reaction conditions. eurekaselect.com Enzymes, particularly lipases, have been widely used for the synthesis of esters due to their broad substrate specificity and high enantioselectivity. nih.gov

The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enhances enzyme stability and reusability. mdpi.comalmacgroup.com Lipases such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B) are frequently used for the esterification and transesterification of a variety of alcohols, including those with unsaturated functionalities. nih.govnih.gov

For the synthesis of dec-1-en-2-yl acetate, a lipase-catalyzed reaction between dec-1-en-2-ol and an acyl donor, such as vinyl acetate or acetic anhydride, could be employed. The optimization of reaction parameters, including the choice of enzyme, solvent, temperature, and substrate molar ratio, is crucial for achieving high conversion and selectivity. nih.govscispace.com For instance, the optimization of the esterification of perillyl alcohol, an unsaturated cyclic monoterpene, with various fatty acids using Novozym 435 has been reported, demonstrating the feasibility of such enzymatic transformations. nih.gov

Furthermore, chemoenzymatic strategies can be employed for the synthesis of chiral allylic acetates. This can involve the kinetic resolution of a racemic allylic alcohol via lipase-catalyzed acetylation, where one enantiomer is preferentially acylated, leaving the other enantiomer unreacted. nih.gov This approach can provide access to both enantiomers of the allylic acetate and the corresponding alcohol in high enantiomeric excess.

| Enzyme | Reaction Type | Substrate(s) | Key Findings |

| Novozym 435 | Esterification | (S)-(-)-Perillyl alcohol and octanoic acid | After 10 cycles, no loss of enzyme activity was detected, indicating high reusability. nih.gov |

| Lipase PS-D (Burkholderia cepacia) | Acetylation (Kinetic Resolution) | Racemic 1-(thiophen-2-yl)propan-1-ol and vinyl acetate | (R)-acetate and (S)-alcohol were obtained with >99% ee and a conversion of 49%. nih.gov |

| Lipase from Candida antarctica B | Acetylation (Kinetic Resolution) | Racemic 1-(2-furyl)ethanol and vinyl acetate | Achieved a conversion of 47% with high enantioselectivity. nih.gov |

Lipase-Mediated Esterification and Transesterification for Selective Acetylation

Biocatalysis, particularly using lipases, has emerged as a powerful tool for the kinetic resolution of racemic secondary alcohols, including allylic alcohols like dec-1-en-2-ol. Lipases are hydrolase enzymes that can function in non-aqueous environments to catalyze esterification and transesterification reactions with high enantioselectivity. mdpi.comnih.gov The kinetic resolution process involves the selective acylation of one enantiomer from a racemic mixture, allowing for the separation of a highly enantioenriched ester and the unreacted alcohol enantiomer.

The most commonly employed lipase for the resolution of secondary allylic alcohols is the B-type lipase from Candida antarctica (CALB), often immobilized on a macroporous acrylic resin and commercially available as Novozym 435. researchgate.net This biocatalyst is renowned for its broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity. mdpi.comresearchgate.net The transesterification is typically carried out using an activated acyl donor, such as vinyl acetate. The use of vinyl acetate is advantageous as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde (B116499), rendering the reaction effectively irreversible and driving it to completion.

Research on the kinetic resolution of various secondary allylic alcohols has demonstrated the efficacy of this approach. For instance, the acylation of (±)-oct-1-en-3-ol, a close structural analog of dec-1-en-2-ol, catalyzed by Novozym 435, proceeds with excellent enantioselectivity, yielding enantiopure alcohol (>99% ee) and the corresponding acetate (>99% ee). researchgate.net The enantioselectivity of the reaction is often predictable by Kazlauskas's empirical rule, which relates the stereopreference to the relative size of the substituents at the stereocenter. researchgate.net Other lipases, such as that from Burkholderia cepacia (formerly Pseudomonas cepacia), have also proven effective, although the selectivity and reaction rates can be highly substrate-dependent. researchgate.net

The table below summarizes representative findings from lipase-catalyzed kinetic resolutions of secondary allylic alcohols, illustrating the high degree of enantioselectivity achievable.

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Product Acetate ee (%) | Remaining Alcohol ee (%) |

|---|---|---|---|---|---|---|

| (±)-Hept-1-en-3-ol | Novozym 435 | Vinyl Acetate | Hexane | ~50 | 97-100 | 91-100 |

| (±)-Oct-1-en-3-ol | Novozym 435 | Vinyl Acetate | Hexane | ~50 | >99 | >99 |

| (±)-1-Phenylbut-3-en-2-ol | Amano PS (B. cepacia) | Vinyl Acetate | Diisopropyl ether | ~50 | 98-100 (S) | 90-95 (R) |

| rac-1-(Furan-2-yl)ethanol | CALB | Vinyl Acetate | Diisopropyl ether | ~50 | >99 (R) | >99 (S) |

Microbial Transformations for Chiral Resolution and Enantioselective Production

Whole-cell microbial transformations provide a valuable alternative to isolated enzymes for producing chiral compounds. researchgate.net This approach leverages the diverse enzymatic machinery within microorganisms to perform highly selective redox reactions, offering pathways to enantiopure alcohols that are precursors to dec-1-en-2-yl acetate. Two primary strategies are employed: the asymmetric reduction of a prochiral ketone and the enantioselective oxidation of a racemic alcohol. researchgate.netacs.org

The enantioselective reduction of the corresponding α,β-unsaturated ketone, dec-1-en-3-one, is a highly effective method for producing a specific enantiomer of dec-1-en-2-ol. mdpi.comorganic-chemistry.org A wide array of microorganisms, particularly yeasts such as Saccharomyces cerevisiae (baker's yeast) and various species of Pichia and Yamadazyma, contain oxidoreductases capable of reducing carbonyl groups with high stereoselectivity. researchgate.netresearchgate.net These bioreductions can provide chiral secondary alcohols with excellent yields and enantiomeric excess, often exceeding 95% ee. researchgate.net The resulting enantiopure alcohol can then be readily converted to the corresponding acetate through standard chemical acetylation.

The table below presents examples of microbial transformations for the production of chiral alcohols, highlighting the versatility and high selectivity of these biocatalytic systems.

| Microorganism | Transformation Type | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Screened collection (~60 cultures) | Asymmetric Reduction | Alkyl Aryl Ketones | Chiral Secondary Alcohols (R or S) | up to 95 | 92-99 |

| Yamadazyma farinosa IFO 10896 | Asymmetric Reduction | 2-Methyl-2-cyclohexen-1-one | (R)-2-Methyl-cyclohexanone (after re-oxidation) | - | 95 |

| Pichia farinosa IAM 4682 | Asymmetric Reduction | Sulfur-containing Ketones | (R)-Secondary Alcohols | - | >95 |

| Yamadazyma farinosa IFO 10896 | Enantioselective Oxidation | Racemic Allyl Alcohols | Remaining Optically Active Alcohol | - | High |

Novel Cascade and Multicomponent Reactions in Dec-1-en-2-yl Acetate Synthesis

Modern organic synthesis increasingly focuses on efficiency and sustainability, promoting the development of cascade and multicomponent reactions. These strategies enable the construction of complex molecules from simple precursors in a single operation, minimizing purification steps, solvent use, and waste generation. 20.210.105nih.gov While specific examples for the synthesis of dec-1-en-2-yl acetate are not extensively documented, the application of established cascade and multicomponent methodologies presents a promising frontier.

Multicomponent reactions (MCRs) are convergent synthetic strategies in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov A plausible MCR approach to synthesize the carbon skeleton of dec-1-en-2-ol could be based on a Barbier-type allylation. researchgate.net For instance, the reaction of octanal (an eight-carbon aldehyde), an allyl halide, and a reducing metal like zinc or indium could, in principle, generate the dec-1-en-4-ol isomer. While this does not directly yield the target structure, modifications of this strategy, perhaps involving acetylenic precursors and subsequent partial reduction, could provide a novel entry point. Another versatile MCR is the Petasis (borono-Mannich) reaction, which combines an amine, a carbonyl compound, and an organoboronic acid, showcasing the potential of MCRs to rapidly generate diverse molecular scaffolds. nih.gov The development of new MCRs or the adaptation of existing ones remains a key area for the innovative synthesis of targets like dec-1-en-2-yl acetate.

Chemical Ecology and Behavioral Biology of Decenyl Acetates

Dec-1-en-2-yl Acetate (B1210297) as a Semiochemical

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. Decenyl acetates are prominent examples of such compounds, functioning primarily as pheromones.

Identification in Insect Pheromone Blends and Chemical Communication Systems

Decenyl acetates are key components in the pheromone blends of numerous insect species, particularly within the order Lepidoptera (moths and butterflies). For instance, (Z)-5-decenyl acetate is a known sex pheromone component for the turnip moth, Agrotis segetum. scielo.br The identification of these compounds is typically achieved through gas chromatography-mass spectrometry (GC-MS) analysis of extracts from the pheromone glands of female insects. researchgate.net The specific blend of different isomers and other compounds is often crucial for species-specific communication.

The following table summarizes the identification of various decenyl acetate isomers in different insect species:

| Insect Species | Common Name | Decenyl Acetate Isomer(s) | Pheromone Type |

| Agrotis segetum | Turnip Moth | (Z)-5-decenyl acetate | Sex Pheromone |

| Grapholita molesta | Oriental Fruit Moth | (Z)-8-dodecenyl acetate (related acetate) | Sex Pheromone |

| Apis mellifera | Honey Bee | (E)-2-decen-1-yl acetate | Alarm Pheromone |

| Apis dorsata | Giant Honey Bee | (E)-2-decen-1-yl acetate, gamma-octanoic lactone | Alarm Pheromone |

| Apis cerana | Asiatic Honey Bee | (E)-2-decen-1-yl acetate | Alarm Pheromone |

| Apis florea | Dwarf Honey Bee | (E)-2-decen-1-yl acetate | Alarm Pheromone |

Species-Specific Behavioral Responses and Chemosensory Mechanisms of Action

The behavioral responses elicited by decenyl acetates are highly species-specific and context-dependent. In moths like the turnip moth, (Z)-5-decenyl acetate released by females attracts males for mating. scielo.brresearchgate.net In contrast, in honey bees (Apis species), (E)-2-decen-1-yl acetate is a component of the alarm pheromone, which can induce defensive behaviors such as stinging and recruitment of other bees to the threat. researchgate.netresearchgate.netnih.gov

The perception of these chemical signals occurs through specialized olfactory sensory neurons housed in sensilla on the insect's antennae. nih.gov These neurons express specific odorant receptors (ORs) that bind to particular pheromone components. plos.orgmdpi.com For example, in the turnip moth, Agrotis segetum, a specific receptor, AsegOR1, has been identified that responds to (Z)-5-decenyl acetate. plos.org The binding of the pheromone molecule to the receptor triggers a signal transduction cascade that ultimately leads to a behavioral response. nih.govmdpi.com The specificity of this interaction between the pheromone and the receptor is a key factor in ensuring species-specific communication. plos.org

Ecological Interactions and Functional Significance

The role of decenyl acetates extends beyond simple mate attraction and includes mediating a variety of ecological interactions.

Inter- and Intraspecific Chemical Signaling and Information Transfer

Within a species (intraspecific), decenyl acetates are vital for coordinating social behaviors. As discussed, they are crucial for reproduction in many moth species and for organizing defense in social insects like honey bees. scielo.brresearchgate.net

Between different species (interspecific), these compounds can act as kairomones, where a chemical released by one species benefits another. For instance, some predators and parasitoids have evolved to detect the pheromones of their prey or hosts to locate them. embrapa.brresearchgate.net This creates an evolutionary arms race, where the emitter is under pressure to evolve a more private communication channel, while the receiver is selected for increased sensitivity to these cues. researchgate.net

Role in Predator-Prey and Host-Parasite Interactions Mediated by Acetates

The release of alarm pheromones containing acetates, such as (E)-2-decen-1-yl acetate by honey bees, is a direct response to predation threats. researchgate.netnih.gov This chemical signal alerts other members of the colony to the presence of a predator, initiating a coordinated defensive response. nih.gov However, this can be exploited by some predators who use these alarm signals to locate the nest. researchgate.netresearchgate.net

In host-parasite interactions, the chemical cues emitted by a host, which can include various acetates, are often used by parasites to find a suitable host for themselves or their offspring. nih.govresearchgate.netpasteur.fr For example, some parasitic wasps are attracted to the pheromones of their moth hosts. embrapa.br This highlights the dual role these chemical signals can play in both facilitating reproduction and increasing vulnerability to natural enemies.

Biosynthetic Pathways and Evolutionary Adaptations in Emitter Organisms

The production of decenyl acetates and other fatty acid-derived pheromones in insects involves a series of enzymatic steps. iastate.eduannualreviews.orgpnas.org The general pathway begins with common fatty acids, which are then modified by desaturases to introduce double bonds at specific positions and with specific geometries (Z or E). pnas.orgnih.gov This is followed by a chain-shortening process, reduction to an alcohol, and finally acetylation to form the acetate ester. iastate.edunih.gov

The evolution of these biosynthetic pathways is a key area of research. Gene duplication and subsequent divergence of the genes encoding for desaturases and other enzymes are thought to be major drivers in the evolution of the vast diversity of insect pheromones. pnas.org This allows for the generation of novel pheromone components and blends, which can contribute to reproductive isolation and, ultimately, speciation. pnas.org The presence of specific enzymes, such as fatty alcohol acetyltransferases, exclusively in pheromone glands indicates their specialized role in pheromone biosynthesis. annualreviews.org

The following table outlines the general steps in the biosynthesis of decenyl acetates:

| Step | Process | Key Enzymes |

| 1 | Fatty Acid Synthesis | Fatty Acid Synthase |

| 2 | Desaturation | Desaturases (e.g., Δ11-desaturase) |

| 3 | Chain Shortening | Acyl-CoA Oxidases |

| 4 | Reduction | Fatty Acyl Reductases |

| 5 | Acetylation | Acetyl-CoA:Fatty Alcohol Acetyltransferase |

Enzyme Characterization and Genetic Basis of Pheromone Production

The biosynthesis of decenyl acetates, like other Type I moth pheromones, originates from standard fatty acid metabolism, which is modified by a suite of specialized enzymes primarily within the female's pheromone gland. nih.govtandfonline.com The pathway typically involves the synthesis of a saturated fatty acid precursor, followed by desaturation, chain-shortening, reduction to an alcohol, and finally, acetylation to form the active pheromone ester. nih.gov

Key enzymes in this pathway include:

Fatty Acyl Desaturases (FADs): These enzymes are critical for creating the double bonds at specific positions and with specific stereochemistry (Z or E) in the fatty acid chain, which is a key determinant of pheromone specificity. nih.gov In the turnip moth, Agrotis segetum, which uses a blend including (Z)-5-decenyl acetate, a Δ11-desaturase is essential for producing the necessary pheromone precursors. nih.gov Transcriptional analyses have shown that the expression of the gene encoding this desaturase is highly up-regulated in the pheromone gland and its activity correlates with the moth's age and circadian rhythm for pheromone production. nih.gov Similarly, in the black cutworm, Agrotis ipsilon, whose pheromone blend also contains (Z)-5-decenyl acetate, the involvement of multiple desaturases is indicated. nih.gov Functional characterization studies have identified a variety of desaturases (e.g., Δ5, Δ9, Δ11, Δ14) across different moth species, highlighting their evolutionary importance in generating pheromone diversity. nih.govgoogle.com

Fatty Acyl Reductases (FARs): After desaturation and any necessary chain-shortening, FARs convert the fatty acyl-CoA precursor into the corresponding fatty alcohol. mdpi.com Genes encoding these reductases have been identified and characterized in several moth species and are often highly expressed in the pheromone gland. nih.gov

Acetyltransferases (ACTs): The final step in the biosynthesis of acetate pheromones is the esterification of the fatty alcohol, a reaction catalyzed by an acetyltransferase that transfers an acetyl group from acetyl-CoA. nih.gov Despite their crucial role, the specific genes encoding the acetyltransferases responsible for producing straight-chain acetate pheromones in moths have been notably difficult to identify and clone. nih.govlu.se To overcome this, researchers have successfully used alternative enzymes in synthetic biology approaches. For instance, the yeast acetyltransferase ATF1 and the plant-derived EaDAcT have been shown to efficiently convert moth pheromone alcohols into their corresponding acetates in engineered yeast and plant systems, paving the way for the biological production of these compounds. nih.govnih.gov

The genetic basis for pheromone production is complex, often involving multiple genes whose expression is tightly regulated to produce a species-specific blend of components in a precise ratio. researchgate.net

Environmental and Developmental Regulation of Acetate Biosynthesis

The production of decenyl acetate pheromones is not continuous but is instead meticulously controlled by a combination of neuroendocrine signals, developmental state, and environmental cues. usda.govsci-hub.st This ensures that pheromone is produced and released at the optimal time for mating, maximizing reproductive success while minimizing risks such as predation.

Neuroendocrine and Hormonal Control: The primary regulator of pheromone biosynthesis in most moths is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov PBAN is a neurohormone produced in the subesophageal ganglion and released into the hemolymph, where it travels to the pheromone gland and binds to a G-protein coupled receptor on the gland cells. usda.govnih.govcas.cz This binding event triggers a signal transduction cascade that activates the key biosynthetic enzymes. nih.gov The release of PBAN often follows a distinct circadian rhythm, ensuring that pheromone production is synchronized with the nocturnal activity patterns of the moth. nih.govcas.cz

Other hormones, particularly juvenile hormone (JH), also play a significant role. usda.gov In many species, JH appears to "prime" the pheromone gland, making it competent to respond to PBAN. usda.gov Conversely, JH levels can also be involved in shutting down pheromone production after a female has successfully mated. usda.gov

Environmental and Developmental Factors: Pheromone production is closely linked to the developmental stage of the moth and is influenced by various environmental factors.

Age and Mating Status: Pheromone production typically begins as a female moth reaches sexual maturity and ceases or is significantly reduced after mating. usda.govresearchgate.net

Photoperiod: As many moths are nocturnal, the light-dark cycle is a critical cue. The circadian rhythm that controls the release of PBAN is entrained by the photoperiod, restricting pheromone production to the scotophase (dark period). nih.govcas.cz

Temperature: Temperature directly affects the metabolic rate and enzymatic activity within the moth. Studies have shown that temperature influences both the quantity of pheromone produced and the male's responsiveness. cjae.netuliege.be For example, in the rice stem borer, Chilo suppressalis, the highest quantity of pheromone components was produced at 25°C. cjae.net Extreme temperatures, both high and low, can disrupt normal pheromone communication. cjae.net

Nutrition: Adult feeding can impact the duration of calling behavior and the amount of pheromone produced, as it provides the necessary energy and resources for biosynthesis. bohrium.com

Applications in Sustainable Pest Management Strategies

The species-specificity and high potency of decenyl acetates make them ideal tools for integrated pest management (IPM). Synthetic versions of these pheromones are widely used for monitoring pest populations and for direct control through mating disruption, offering environmentally sound alternatives to broad-spectrum insecticides.

Pheromone-Based Monitoring and Trapping Systems for Agricultural Pests

Pheromone-baited traps are a cornerstone of modern IPM programs, allowing for the early detection, population monitoring, and precise timing of control interventions. By baiting traps with synthetic blends that mimic the natural female pheromone, male moths are lured and captured.

One notable example is the management of the lesser date moth, Batrachedra amydraula , a major pest of date palms. entomoljournal.comentomoljournal.com Monitoring systems for this pest effectively use delta sticky traps baited with a three-component lure that includes (Z)-5-decenyl acetate. entomoljournal.comentomoljournal.com Research has optimized this system, determining that a 1 mg lure provides an optimal dose for monitoring, with traps being most effective when placed at a height of three meters. nih.goviraqi-datepalms.net Such monitoring allows growers to detect the onset of moth flight and track population peaks, which in the UAE typically occurs in April, enabling targeted and timely management actions. entomoljournal.com

Another significant pest, the turnip moth, Agrotis segetum , is monitored using traps baited with lures containing (Z)-5-decenyl acetate as a key component. researchgate.netusamvcluj.ro Field trials in multiple countries have demonstrated the effectiveness of a four-component blend for reliably trapping males of this species. researchgate.net

Table 1: Examples of Decenyl Acetate-Based Pheromone Lures for Pest Monitoring

| Target Pest | Key Decenyl Acetate Component(s) | Other Pheromone Components in Lure | Trap Type | Source(s) |

|---|---|---|---|---|

| Lesser Date Moth (Batrachedra amydraula) | (Z)-5-Decenyl acetate (40%) | (Z)-5-Decen-1-ol (40%), (Z,Z)-4,7-Decadienyl acetate (20%) | Delta Sticky Trap | entomoljournal.com, entomoljournal.com |

| Turnip Moth (Agrotis segetum) | (Z)-5-Decenyl acetate | (Z)-7-Dodecenyl acetate, (Z)-9-Tetradecenyl acetate, Dodecyl acetate | Delta Trap | researchgate.net |

| Peach Twig Borer (Anarsia lineatella) | (E)-5-Decenyl acetate | (E)-5-Decen-1-ol | Various | researchgate.net, sfu.ca |

Mating Disruption Strategies Utilizing Synthetic Decenyl Acetates

Mating disruption is a powerful control tactic that involves permeating an area, such as an orchard, with a high concentration of synthetic pheromone. This confuses male moths and hinders their ability to locate calling females, thereby preventing or delaying mating and reducing subsequent larval infestations. usu.edu The primary mechanism is often "competitive attraction," where the numerous synthetic pheromone sources (dispensers) compete with the few calling females. usu.edu

A prime example of the successful use of decenyl acetates in mating disruption is the control of the peach twig borer, Anarsia lineatella , a significant pest of stone fruits. usu.eduusu.edu The pheromone of this moth is a blend of (E)-5-decenyl acetate and (E)-5-decen-1-ol. researchgate.net Several commercial products are available to dispense this pheromone for season-long control.

These products are formulated as hand-applied dispensers that are placed throughout the orchard before the first moth flight. usu.edu For mating disruption to be effective, it is best employed in large, contiguous orchard blocks (10 acres or more) and may require supplemental insecticide applications during the first few seasons in orchards with high initial pest pressure. usu.eduusu.edu

Table 2: Commercial Mating Disruption Products for Peach Twig Borer (Anarsia lineatella)

| Product Name | Manufacturer | Active Ingredients | Dispenser Type | Longevity | Application Rate (per acre) |

|---|---|---|---|---|---|

| Isomate-PTB TT | Pacific Biocontrol | (E)-5-Decenyl acetate, (E)-5-Decen-1-ol | Twin-Tube | ~150 days | 200 dispensers |

| Checkmate PTB-XL | Suterra | (E)-5-Decenyl acetate, (E)-5-Decen-1-ol | Membrane Dispenser | ~90 days | 200 dispensers |

*Note: ISOMATE A/OFM is a combination product also targeting the Oriental Fruit Moth (Grapholita molesta). anthesis.gr

Mechanistic Organic Chemistry and Reaction Dynamics of Dec 1 En 2 Yl Acetate

Elucidation of Reaction Mechanisms in Dec-1-en-2-yl Acetate (B1210297) Formation and Interconversions

The formation of dec-1-en-2-yl acetate, an allylic acetate, can be achieved through various synthetic routes, primarily involving the esterification of dec-1-en-2-ol or the acetoxylation of a corresponding precursor.

One primary method is the direct esterification of dec-1-en-2-ol with acetic acid or its derivatives, such as acetic anhydride (B1165640) or acetyl chloride. This reaction is typically catalyzed by an acid or a base. In enzymatic synthesis, lipases are highly effective biocatalysts for esterification reactions, often favored for their high selectivity and milder reaction conditions. For instance, the enzymatic synthesis of decyl oleate (B1233923) has been optimized using Candida antarctica lipase (B570770) B (CALB), demonstrating the utility of biocatalysis for producing long-chain esters. semanticscholar.org

A key industrial method for producing simpler allylic acetates like allyl acetate is the gas-phase acetoxylation of an alkene. wikipedia.org This reaction involves propylene, acetic acid, and oxygen with a palladium catalyst. wikipedia.org A similar mechanistic principle could be applied to the formation of dec-1-en-2-yl acetate from dec-1-ene. The mechanism involves the formation of a π-allylpalladium intermediate from the alkene, which then undergoes nucleophilic attack by the acetate ion. nih.gov

Interconversions, such as isomerizations, can occur during the synthesis and pyrolysis of allylic acetates. mcmaster.ca Thermal rearrangement of allylic esters in the vapor phase can lead to isomerization, as observed in the pyrolysis of 2-acetoxy-trans-3-heptene to 4-acetoxy-trans-2-heptene. mcmaster.ca For dec-1-en-2-yl acetate, this could involve the migration of the double bond or the acetate group, leading to various isomers. Palladium-catalyzed cross-coupling reactions, often used in the synthesis of specific isomers of unsaturated esters like dec-5(Z)-en-1-yl acetate, highlight the complexity and control required to prevent unwanted isomerizations. researchgate.net

Mechanistic studies on related vinyl acetates using rhodium catalysts have shown that the reaction can proceed through a catalytic cycle involving ortho-C–H bond activation of a directing group, coordination of the vinyl acetate, insertion, and reductive elimination. acs.org While this applies to a different class of reaction, it underscores the diverse mechanistic pathways available for the transformation of unsaturated acetates.

Stereochemical Control and Stereoselectivity in Synthetic and Biosynthetic Pathways

The structure of dec-1-en-2-yl acetate includes a stereocenter at the C-2 position, meaning it can exist as (R)- and (S)-enantiomers. The control of this stereochemistry is a critical aspect of its synthesis.

Enzymatic resolutions are a powerful tool for achieving high stereoselectivity. The desymmetrization of meso-diacetates using enzymes like lipases is a well-established method for producing enantiomerically pure chiral hydroxy-acetates. rsc.orgresearchgate.net For example, Novozym-435® (an immobilized CALB) has been used for the desymmetrization of cis-3,5-diacetoxy-1-cyclopentene (B1631268) to yield (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate with excellent enantiomeric excess (>99%) and high yield (95%). researchgate.net A similar strategy could be envisioned starting from a prochiral or meso-diol precursor to selectively synthesize one enantiomer of dec-1-en-2-ol, which could then be acetylated.

Asymmetric chemical synthesis provides another avenue for stereocontrol. The synthesis of enantioenriched alkynes and their subsequent reduction is a common strategy. nih.gov For instance, the synthesis of (R)-pent-1-en-4-yn-3-ol can be achieved from its corresponding acetate via hydrolysis, demonstrating the interconversion between chiral alcohols and their esters. nih.gov Stereoselective reduction of a corresponding ketone, dec-1-en-2-one, using chiral reducing agents could also afford enantiomerically enriched dec-1-en-2-ol.

In biosynthetic pathways, enzymes such as terpene cyclases exert remarkable conformational control over substrates and reactive intermediates like carbocations to form a single stereoisomer of a product. nih.gov While no specific cyclase for dec-1-en-2-yl acetate has been identified, these enzymatic systems exemplify the principles of high-fidelity stereochemical control in nature.

The table below summarizes key stereoselective synthetic methods applicable to chiral acetates.

| Method | Enzyme/Catalyst | Substrate Type | Product Type | Key Feature | Reference(s) |

| Enzymatic Desymmetrization | Novozym-435® (CALB) | meso-diacetate | Chiral hydroxy-acetate | High enantiomeric excess and yield | researchgate.net |

| Enzymatic Resolution | Pseudomonas sp. lipase | Racemic acetate | Enantioenriched alcohol & acetate | Kinetic resolution of racemates | rsc.org |

| Asymmetric Synthesis | Chiral catalysts | Prochiral ketone/alkyne | Chiral alcohol | Creation of a stereocenter | nih.gov |

| Biocatalytic Cascade | Transketolase/Transaminase | Achiral precursors | Chiral amino-polyols | Multi-step enzymatic synthesis | rsc.org |

Degradation Pathways and Environmental Fates of Unsaturated Acetates

Unsaturated acetates released into the environment are subject to various degradation processes that determine their persistence and impact.

Photochemical Degradation: In the atmosphere, the primary degradation pathway for unsaturated esters like dec-1-en-2-yl acetate is through reactions with photochemically generated oxidants. The reaction with hydroxyl (OH) radicals is typically the main atmospheric sink. conicet.gov.aracs.org These reactions proceed mainly via the addition of the OH radical to the carbon-carbon double bond, forming a β-hydroxyalkyl radical. conicet.gov.ar This radical then rapidly reacts with molecular oxygen to form a peroxy radical, initiating a cascade of reactions that lead to the breakdown of the original molecule. conicet.gov.ar

Studies on analogous compounds like allyl acetate and vinyl acetate show that their atmospheric lifetimes with respect to OH radical degradation are on the order of a few hours, indicating low persistence. conicet.gov.arresearchgate.net The rate constants for these reactions often show a negative temperature dependence, which supports an addition mechanism involving a reversible formation of an OH-adduct. acs.orgfigshare.com The products of this degradation can include smaller carbonyl compounds, organic acids, and potentially secondary organic aerosols (SOA), the formation of which can be influenced by the level of nitrogen oxides (NOx). conicet.gov.arresearchgate.net Direct photolysis (degradation by direct absorption of sunlight) is generally not a significant atmospheric removal process for simple unsaturated acetates. researchgate.net

The table below presents kinetic data for the reaction of various unsaturated esters with OH radicals at room temperature.

| Unsaturated Ester | Rate Coefficient (kOH at 298 K) (cm3 molecule-1 s-1) | Atmospheric Lifetime (τ) | Reference(s) |

| Methyl Methacrylate | (4.30 ± 0.98) × 10-11 | ~6 hours | acs.orgfigshare.com |

| Butyl Methacrylate | (6.63 ± 1.42) × 10-11 | ~4 hours | acs.orgfigshare.com |

| Butyl Acrylate | (2.17 ± 0.48) × 10-11 | ~13 hours | acs.orgfigshare.com |

| Vinyl Acetate | (2.48 ± 0.61) × 10-11 | ~11 hours | acs.orgfigshare.com |

| Allyl Acetate | ~2.0 x 10-11 (approx.) | ~5 hours | conicet.gov.ar |

Lifetime (τ) is estimated assuming an average global OH concentration of 2 x 106 molecules cm-3.

Thermal Stability: The pyrolysis of allylic acetates typically requires high temperatures (e.g., ~600°C) to achieve complete decomposition. mcmaster.ca The primary decomposition mode is often a 1,4-conjugate elimination, yielding a conjugated diene and acetic acid. mcmaster.ca This indicates that under typical environmental temperatures, thermal degradation is a slow process compared to photochemical oxidation.

In soil and aquatic environments, microbial degradation is a key process for the removal of organic compounds. nih.govnih.gov Microbes can utilize esters as a source of carbon and energy. nih.govmdpi.com

The primary step in the microbial degradation of an ester like dec-1-en-2-yl acetate is hydrolysis, catalyzed by esterase enzymes. nih.gov This reaction cleaves the ester bond to yield the corresponding alcohol (dec-1-en-2-ol) and acetic acid. nih.gov This initial step is considered crucial for detoxification. oup.com

Studies on vinyl acetate degradation by the bacterium V2 have elucidated a complete pathway. After the initial hydrolysis by a vinyl acetate esterase to vinyl alcohol and acetate, the unstable vinyl alcohol spontaneously isomerizes to acetaldehyde (B116499). The acetaldehyde is then oxidized to acetate by an aldehyde dehydrogenase. The resulting acetate is then activated to acetyl-CoA and enters central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov A similar pathway, involving hydrolysis followed by oxidation of the resulting alcohol and acid, is plausible for dec-1-en-2-yl acetate.

The degradation can occur under both aerobic and anaerobic conditions, though rates are typically faster in the presence of oxygen. nih.gov The presence of easily degradable organic acids can sometimes enhance the microbial degradation of more complex pollutants by serving as an additional carbon source and stimulating microbial activity. mdpi.com

Natural Product Chemistry and Metabolomics of Decenyl Acetates

Discovery and Isolation from Diverse Biological Sources (e.g., plants, microorganisms, insects)

Decenyl acetates are a class of volatile organic compounds (VOCs) that have been identified in a variety of organisms, most notably in insects where they often function as critical components of sex pheromones. Their discovery has been pivotal in understanding insect communication and behavior.

Insects: The most significant discoveries of decenyl acetates have been in the context of insect chemical communication. Various isomers serve as sex pheromones, attracting mates over long distances.

(Z)-5-Decenyl Acetate (B1210297): This isomer is a well-documented sex pheromone component in several moth species. For instance, it is a key pheromone component of the turnip moth (Agrotis segetum). scielo.brresearchgate.net Its presence was confirmed through gas chromatography-electroantennogram detection (GC-EAD), which measures the antennal response of male moths to volatile compounds, and subsequent chemical analysis. researchgate.net It has also been identified in the pheromone blend of the peach twig borer moth, Anarsia lineatella. pherobase.com

(E)-5-Decenyl Acetate: The geometric isomer, (E)-5-decenyl acetate, is also found in insect pheromone blends. For example, it is a sex pheromone component isolated from the peach twig borer moth, Anarsia lineatella. pherobase.com

(E)-2-Decenyl Acetate: This compound has been identified in the defensive secretions of several species of stink bugs (Heteroptera). wur.nlfrontiersin.org When disturbed, these insects release a blend of volatile compounds, including (E)-2-decenyl acetate, which serves as an alarm or defense pheromone to repel predators. frontiersin.orgresearchgate.netfmach.it It is found in species such as the brown marmorated stink bug, Halyomorpha halys, and the green stink bug, Nezara viridula. frontiersin.orgresearchgate.net

Other Isomers: Research has also identified other decenyl acetate isomers in insects. For example, (Z)-7-dodecenyl acetate and (Z)-5-decenyl acetate have been found in the pheromone blend of the millet stem borer, Coniesta ignefusalis. scispace.com

Plants: While more commonly associated with insects, some decenyl acetate isomers have been identified in the essential oils of certain plants. For example, 9-decenyl acetate has been reported as a minor constituent in the essential oil of Kelussia odoratissima. herbmedpharmacol.com The role of these compounds in plants is less understood but may contribute to the plant's aroma profile and potentially play a role in plant-insect interactions.

Microorganisms: The production of decenyl acetates by microorganisms is not as extensively documented as their occurrence in insects and plants. However, the biosynthesis of various volatile esters by microbes is a known phenomenon, suggesting that microbial sources of decenyl acetates are possible, though not widely reported in current literature.

The isolation of these compounds from natural sources typically involves solvent extraction of insect glands or plant material, followed by purification and identification using techniques such as gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Interactive Data Table: Discovery of Decenyl Acetates

| Compound Name | Biological Source | Organism (Example) | Function |

| (Z)-5-Decenyl acetate | Insect | Turnip Moth (Agrotis segetum) | Sex Pheromone |

| (E)-5-Decenyl acetate | Insect | Peach Twig Borer (Anarsia lineatella) | Sex Pheromone |

| (E)-2-Decenyl acetate | Insect | Brown Marmorated Stink Bug (Halyomorpha halys) | Defense Pheromone |

| 9-Decenyl acetate | Plant | Kelussia odoratissima | Essential Oil Constituent |

Profiling in Complex Natural Mixtures and Chemotaxonomic Applications

The analysis of volatile organic compound profiles, including decenyl acetates, is a powerful tool in chemical ecology and chemotaxonomy. The specific blend of isomers and their relative ratios can be unique to a species, providing a chemical signature.

The composition of insect pheromones is often highly species-specific. Even closely related species may use different isomers or different ratios of the same isomers to ensure reproductive isolation. This specificity makes the profiling of decenyl acetates and other pheromone components a valuable tool for distinguishing between species that are morphologically similar.

For example, in the moth subfamily Tortricinae, the vast majority of species use C12 or C14 acetates, alcohols, or aldehydes as sex pheromones. However, variations in the double bond position and geometry of these molecules, including decenyl acetate analogues, can help in the taxonomic classification of species. tandfonline.com The unique pheromone blend of a species can be considered a chemotaxonomic character, aiding in the revision of taxonomic classifications that were originally based solely on morphology.

Research on the moth genus Graphania in New Zealand demonstrated that different species utilize distinct combinations of tetradecenyl and dodecenyl acetates. This separation based on pheromone chemistry was consistent with morphological differences, suggesting that pheromone profiling can be a reliable method for taxonomic studies. tandfonline.com

The profiling of these compounds in complex mixtures is typically achieved through GC-MS analysis of extracts from pheromone glands or headspace collections of volatiles released by the organism. The resulting chromatograms provide a "fingerprint" of the volatile profile, allowing for comparisons between different species or populations.

Interactive Data Table: Chemotaxonomic Significance of Decenyl Acetates

| Organism Group | Key Compounds | Chemotaxonomic Application |

| Moths (Lepidoptera) | (Z)-5-Decenyl acetate, (E)-5-Decenyl acetate, and other isomers | Distinguishing between closely related species based on unique pheromone blends. |

| Stink Bugs (Heteroptera) | (E)-2-Decenyl acetate | Component of defensive secretions, with profiles potentially varying between species. |

Interplay with Other Volatile Organic Compounds in Natural Systems

Decenyl acetates rarely act in isolation in natural systems. Their biological activity is often the result of a complex interplay with other volatile organic compounds. This is particularly evident in insect communication, where pheromone blends can consist of multiple components.

Pheromone Blends: The behavioral response of an insect to a pheromone is often dependent on the presence of a precise blend of compounds. For instance, in the turnip moth, Agrotis segetum, the pheromone blend includes (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate. researchgate.net The presence and ratio of these components are crucial for eliciting the full range of mating behaviors in males. The absence of one component or an incorrect ratio can lead to a significantly reduced or absent response.

Furthermore, some compounds in a pheromone blend can act as synergists, enhancing the activity of the primary pheromone, while others can be antagonists, inhibiting the response. For example, in some moth species, the addition of a geometric isomer to the primary pheromone component can inhibit attraction, preventing interbreeding with other species.

Interaction with Plant Volatiles: The effectiveness of insect pheromones can also be influenced by volatile compounds released from plants. Host plant volatiles can act synergistically with insect sex pheromones to enhance attraction. frontiersin.org For phytophagous insects, the presence of host plant odors can indicate a suitable location for mating and oviposition, making the pheromone signal more relevant. For example, green leaf volatiles like (Z)-3-hexenyl acetate can attract herbivores to their host plants. wur.nl The combination of the pheromone signal and host plant cues provides more detailed information to the receiving insect.

Conversely, non-host plant volatiles can have a repellent or inhibitory effect on insect behavior, masking the pheromone signal or indicating an unsuitable environment. This complex interplay between insect- and plant-derived volatiles shapes the chemical landscape, or "odorscape," in which these organisms interact. frontiersin.org

Future Research Trajectories and Emerging Paradigms for Dec 1 En 2 Yl Acetate

Development of Next-Generation Catalysts for Highly Selective Synthesis

The synthesis of esters like dec-1-en-2-yl acetate (B1210297) traditionally relies on methods such as Fischer esterification. Future research is focused on developing highly selective and efficient catalytic systems to control the synthesis process with greater precision, particularly in achieving specific stereoisomers, which is crucial for biological activity.

Key Research Thrusts:

Organocatalysis: The development of small organic molecules as catalysts offers a metal-free alternative for synthesis. Imidazolidinones, for example, have been successful in activating aldehydes for various reactions, a principle that could be extended to the synthesis of complex esters. caltech.edu Research into novel organocatalysts could provide highly enantioselective pathways to specific chiral isomers of dec-1-en-2-yl acetate.

Advanced Homogeneous and Heterogeneous Catalysis: While traditional acid catalysts like p-toluenesulfonic acid are effective, they can present challenges in product separation and catalyst recycling. mdpi.com Future efforts will likely involve designing sophisticated heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, which offer high stability, easy recovery, and tunable selectivity. acs.orgnih.gov For instance, palladium-based catalysts have shown high efficiency in allylic substitution reactions, a type of reaction relevant to the synthesis of unsaturated esters, with the potential for high regio- and enantioselectivity. acs.org

Biocatalysis: Enzymes, particularly lipases, are increasingly used in ester synthesis due to their high selectivity and operation under mild conditions, aligning with green chemistry principles. nih.gov Immobilized enzymes like Novozym-435® have demonstrated high yields and enantiomeric purity in the synthesis of chiral acetates and can be recycled multiple times. nih.govresearchgate.net Future research will focus on discovering or engineering novel lipases with specific activity towards substrates like dec-1-en-2-ol and developing robust immobilization techniques to enhance their industrial applicability.

A summary of catalyst types and their potential in synthesizing dec-1-en-2-yl acetate is presented below.

| Catalyst Type | Principle | Potential Advantages for Dec-1-en-2-yl Acetate Synthesis | References |

|---|---|---|---|

| Organocatalysts | Metal-free activation of substrates using small organic molecules. | High enantioselectivity, avoids metal contamination. | caltech.edu |

| Advanced Heterogeneous Catalysts (e.g., MOFs) | Catalytically active sites embedded within a stable, porous framework. | High stability, recyclability, tunable selectivity. | acs.orgnih.gov |

| Palladium Complexes | Transition metal-catalyzed cross-coupling and allylic substitution reactions. | High regio- and enantioselectivity for unsaturated esters. | acs.orgacs.org |

| Biocatalysts (e.g., Lipases) | Enzymatic catalysis of esterification or transesterification. | High stereoselectivity, mild reaction conditions, environmentally benign. | nih.govresearchgate.net |

Advanced Omics Technologies in Chemical Ecology and Biosynthesis Studies

Understanding the natural origin and ecological role of dec-1-en-2-yl acetate is crucial for its application, particularly in pest management. Advanced "omics" technologies provide powerful tools for deep investigation into its biosynthesis and function.

Genomics and Transcriptomics: By sequencing the genomes and transcriptomes of organisms that produce dec-1-en-2-yl acetate, researchers can identify the genes and enzymatic pathways responsible for its creation. For example, genome-wide analysis has been used to identify and characterize the terpene synthase (TPS) gene family responsible for aroma diversity in strawberries. researchgate.net A similar approach could uncover the specific synthases and modifying enzymes (e.g., acetyltransferases) involved in the dec-1-en-2-yl acetate biosynthetic pathway in insects or plants.

Metabolomics and Proteomics: Untargeted metabolomics can profile the complete set of small molecules in an organism, helping to place dec-1-en-2-yl acetate within a broader metabolic network and identify co-varying compounds that may be part of a pheromone blend. mdpi.com Multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how the production of this compound is regulated in response to environmental cues or developmental stages. oup.com This integrated understanding is essential for deciphering its role in chemical communication.

Computational Chemistry and Molecular Modeling for Structure-Activity Relationship Elucidation

To optimize the activity of dec-1-en-2-yl acetate, for instance, as an insect attractant, it is essential to understand how its molecular structure dictates its biological function. Computational methods offer a rapid and cost-effective way to explore these structure-activity relationships (SAR).

Molecular Docking: This technique can simulate the interaction between dec-1-en-2-yl acetate and its putative biological targets, such as odorant receptors in an insect's antenna. nih.gov By predicting the binding affinity and orientation of different isomers, docking studies can guide the synthesis of analogues with enhanced activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. innovareacademics.inresearchgate.net For dec-1-en-2-yl acetate, a QSAR study could correlate physicochemical properties (e.g., shape, electronic properties) of various structural analogues with their ability to elicit an electrophysiological or behavioral response in a target insect species.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to its target. nih.govnih.gov A pharmacophore model for dec-1-en-2-yl acetate's receptor could be invaluable in designing new, more potent, and selective semiochemicals for pest management.

Bio-Inspired Synthesis and Green Chemistry Principles in Production

Modern chemical manufacturing is increasingly driven by the need for sustainability. Future production of dec-1-en-2-yl acetate will likely incorporate bio-inspired and green chemistry principles to minimize environmental impact. royalsocietypublishing.orgresearchgate.net

Bio-inspired Synthesis: This strategy involves learning from nature's synthetic methods to design new chemical processes. whiterose.ac.ukespublisher.com For instance, understanding the enzymatic cascade that produces dec-1-en-2-yl acetate in vivo could inspire the development of one-pot, multi-enzyme synthetic routes that operate in water under mild conditions. acs.org

Green Chemistry Principles: The production of dec-1-en-2-yl acetate can be made more sustainable by adhering to the 12 principles of green chemistry. This includes using renewable feedstocks (e.g., deriving the decenol backbone from plant-based sources), employing safer solvents or solvent-free conditions, maximizing atom economy, and designing for energy efficiency, for example, through the use of microwave-assisted synthesis. nih.govresearchgate.net The use of biocatalysts, as mentioned earlier, is a cornerstone of this approach.

Potential Applications in Advanced Materials Science and Industrial Biotechnology

Beyond its current uses, the chemical structure of dec-1-en-2-yl acetate offers potential for novel applications in materials science and biotechnology.

Polymer and Material Science: The vinyl group in dec-1-en-2-ol provides a reactive handle for polymerization. Following esterification, the resulting dec-1-en-2-yl acetate could serve as a functional monomer. Its incorporation into polymer chains could introduce specific properties, such as hydrophobicity or altered thermal characteristics. Esters of cellulose (B213188), like cellulose acetate, are widely used to create materials ranging from biodegradable plastics to filtration membranes and biomedical scaffolds. researchgate.netacs.org By analogy, derivatives of dec-1-en-2-yl acetate could be explored as building blocks for new functional bioplastics or specialty polymers.

Industrial Biotechnology: Acetic acid bacteria are used in various industrial processes, including the production of microbial cellulose and other valuable chemicals. researchgate.net There may be opportunities to use engineered microorganisms to perform biotransformations on dec-1-en-2-yl acetate or its precursors. For example, specific enzymes could be used to introduce hydroxyl groups or other functionalities, creating a platform of novel C10-based chemical building blocks for the synthesis of complex molecules.

Q & A

Q. What are the minimum data requirements to ensure reproducibility in publications involving this compound?

- Essential Details :

- Synthesis : Report catalyst type, reaction time, temperature, and purification steps (e.g., recrystallization solvent) .

- Characterization : Include NMR shifts, elemental analysis (C, H, O), and chromatographic purity (≥95%) .

- FAIR Principles : Deposit raw data (e.g., spectra, chromatograms) in repositories like Zenodo with unique DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.